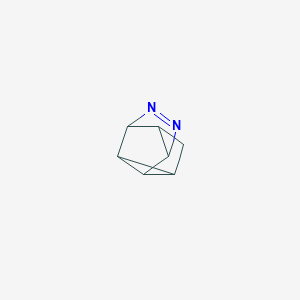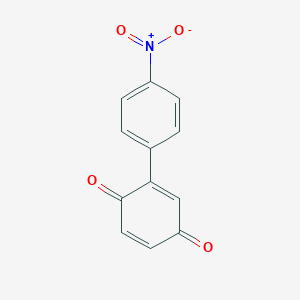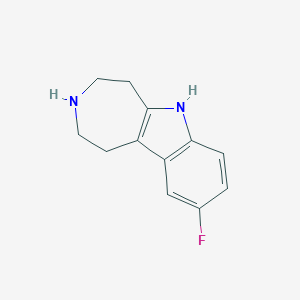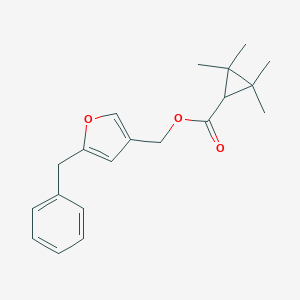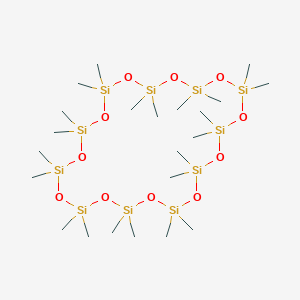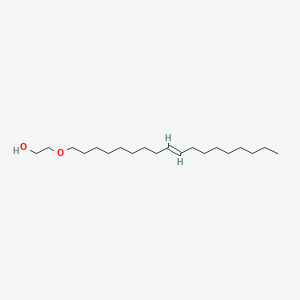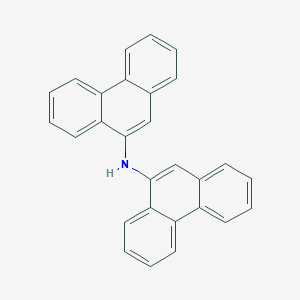
DI(Phenanthrene-9-YL)amine
描述
DI(Phenanthrene-9-YL)amine, also known as DI9PA, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of aromatic amines and has been found to have various biochemical and physiological effects.
作用机制
DI(Phenanthrene-9-YL)amine acts as a chelating agent, binding to metal ions through its amine and phenanthrene groups. The binding of DI(Phenanthrene-9-YL)amine to metal ions causes a change in its fluorescence properties, which can be used to detect the presence of the metal ion. The mechanism of action of DI(Phenanthrene-9-YL)amine as a pH indicator is based on the protonation of its amine group, which causes a change in its fluorescence properties.
生化和生理效应
DI(Phenanthrene-9-YL)amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. DI(Phenanthrene-9-YL)amine has also been found to have antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of DI(Phenanthrene-9-YL)amine is its high selectivity for metal ions. It has been found to be more selective than other commonly used fluorescent probes such as 8-hydroxyquinoline. Another advantage of DI(Phenanthrene-9-YL)amine is its high sensitivity, which allows for the detection of metal ions at low concentrations. However, one limitation of DI(Phenanthrene-9-YL)amine is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for the use of DI(Phenanthrene-9-YL)amine in scientific research. One area of interest is the development of new metal complexes using DI(Phenanthrene-9-YL)amine as a ligand. Another area of interest is the use of DI(Phenanthrene-9-YL)amine in the detection of metal ions in biological samples. There is also potential for the development of new fluorescent probes based on the structure of DI(Phenanthrene-9-YL)amine. Further research is needed to explore these and other potential applications of DI(Phenanthrene-9-YL)amine in scientific research.
Conclusion:
In conclusion, DI(Phenanthrene-9-YL)amine is a synthetic compound that has been widely used in scientific research for its unique properties. It has been found to have various biochemical and physiological effects and has potential applications in the fields of biochemistry, environmental science, and material science. The synthesis of DI(Phenanthrene-9-YL)amine is a multi-step process, and its mechanism of action is based on its ability to bind to metal ions. While DI(Phenanthrene-9-YL)amine has many advantages for use in lab experiments, it also has limitations that need to be considered. Overall, further research is needed to explore the potential applications of DI(Phenanthrene-9-YL)amine in scientific research.
科学研究应用
DI(Phenanthrene-9-YL)amine has been used extensively in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a pH indicator and as a ligand for the synthesis of metal complexes. DI(Phenanthrene-9-YL)amine has been found to have potential applications in the fields of biochemistry, environmental science, and material science.
属性
CAS 编号 |
16269-40-2 |
|---|---|
产品名称 |
DI(Phenanthrene-9-YL)amine |
分子式 |
C28H19N |
分子量 |
369.5 g/mol |
IUPAC 名称 |
N-phenanthren-9-ylphenanthren-9-amine |
InChI |
InChI=1S/C28H19N/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18,29H |
InChI 键 |
VKDYMBSKPSJOQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |
同义词 |
Di(phenanthrene-9-yl)amine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)




